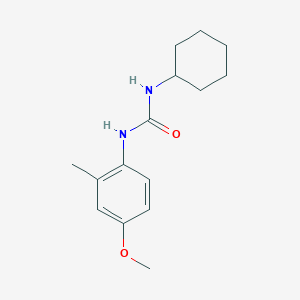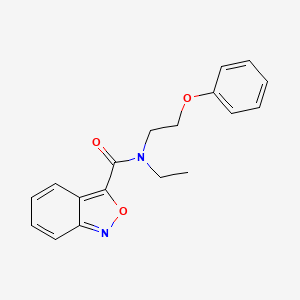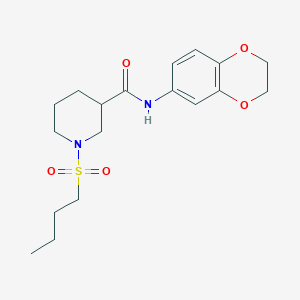
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system of a carbonyl group and a double bond. This compound features a phenyl group and a propoxyanilino group, making it a potentially interesting molecule for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one can be achieved through a multi-step process involving the following general steps:
Formation of the enone backbone: This can be done through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Attachment of the propoxyanilino group: This step may involve a nucleophilic substitution reaction where the aniline derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl and propoxyanilino groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
科学研究应用
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in signaling pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
(E)-1-phenyl-3-(4-methoxyanilino)but-2-en-1-one: Similar structure with a methoxy group instead of a propoxy group.
(E)-1-phenyl-3-(4-ethoxyanilino)but-2-en-1-one: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs. The propoxy group may influence its solubility, reactivity, and interactions with biological targets.
属性
IUPAC Name |
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-13-22-18-11-9-17(10-12-18)20-15(2)14-19(21)16-7-5-4-6-8-16/h4-12,14,20H,3,13H2,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOXVRKITHQDNQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE](/img/structure/B5334974.png)
![5-[(1,3-benzoxazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5334977.png)
![(6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5334985.png)

![N-(1-isonicotinoyl-4-piperidinyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5334994.png)


![METHYL 2-{[5-(3-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5335013.png)
![(2S)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-butanol](/img/structure/B5335020.png)
![4-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5335027.png)
![(4E)-4-[(CYCLOHEPTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5335039.png)
![1-allyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine dihydrochloride](/img/structure/B5335042.png)
![N-[1-(4-Fluorophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5335051.png)
![6-[(diethylamino)methyl]-N-(1H-indol-4-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5335064.png)
